3-(4-fluorophenyl)-N-[2-(2-methoxyphenoxy)ethyl]-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3-(4-FLUOROPHENYL)-N~4~-[2-(2-METHOXYPHENOXY)ETHYL]-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a methoxyphenoxyethyl group, and a methylisoxazolo[5,4-b]pyridine core, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-FLUOROPHENYL)-N~4~-[2-(2-METHOXYPHENOXY)ETHYL]-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the isoxazole ring and the subsequent attachment of the fluorophenyl and methoxyphenoxyethyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-FLUOROPHENYL)-N~4~-[2-(2-METHOXYPHENOXY)ETHYL]-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(4-FLUOROPHENYL)-N~4~-[2-(2-METHOXYPHENOXY)ETHYL]-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-FLUOROPHENYL)-N~4~-[2-(2-METHOXYPHENOXY)ETHYL]-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: A compound with a similar fluorophenyl group and isoxazole core.
2-Fluoro-3-bromopyridine: Another fluorinated pyridine derivative.
Uniqueness
3-(4-FLUOROPHENYL)-N~4~-[2-(2-METHOXYPHENOXY)ETHYL]-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H20FN3O4 |
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Molecular Weight |
421.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-[2-(2-methoxyphenoxy)ethyl]-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H20FN3O4/c1-14-13-17(22(28)25-11-12-30-19-6-4-3-5-18(19)29-2)20-21(27-31-23(20)26-14)15-7-9-16(24)10-8-15/h3-10,13H,11-12H2,1-2H3,(H,25,28) |
InChI Key |
PTWRVCBPYBLWRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC=C(C=C3)F)C(=O)NCCOC4=CC=CC=C4OC |
Origin of Product |
United States |
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